molecular formula C28H27NO4S B12417462 4-Hydroxy Raloxifene-d4

4-Hydroxy Raloxifene-d4

Cat. No.: B12417462
M. Wt: 477.6 g/mol
InChI Key: NOAUIPGLJUIQCW-DBTGQBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Deuterated Analogues in Biomedical Research

Deuteration is the process of selectively replacing hydrogen atoms (¹H) in a molecule with their heavier, stable isotope, deuterium (B1214612) (²H or D). nih.gov This seemingly subtle modification, the addition of a neutron, can have profound and beneficial effects on a molecule's properties. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. bioscientia.de This difference is the source of the "kinetic isotope effect" (KIE), where the cleavage of a C-D bond can be significantly slower than that of a C-H bond, a common step in drug metabolism. bioscientia.deacs.org

This principle is harnessed in two primary ways in biomedical research:

Therapeutic Enhancement: In an approach known as the "deuterium switch," replacing hydrogens at sites of metabolic breakdown can slow down a drug's metabolism. nih.gov This may improve its pharmacokinetic profile, prolong its half-life, increase its efficacy, and potentially reduce the formation of toxic metabolites. nih.govnih.govresearchgate.net This strategy led to the development and FDA approval of drugs like deutetrabenazine, a deuterated version of tetrabenazine. nih.govacs.org

Analytical Precision: Deuterated compounds are invaluable as internal standards in bioanalytical techniques, particularly mass spectrometry. cphi-online.com Because they are chemically almost identical to their non-deuterated counterparts, they behave similarly during sample extraction and analysis. However, their higher mass allows them to be clearly distinguished by the detector, making them the gold standard for accurate quantification of the target drug in biological samples like plasma or tissue. cphi-online.commedchemexpress.com

Role of 4-Hydroxy Raloxifene-d4 within the Raloxifene (B1678788) Metabolic Landscape

To understand the role of this compound, one must first understand the metabolism of its parent compound, Raloxifene. Raloxifene is a selective estrogen receptor modulator (SERM) used in the management of postmenopausal osteoporosis. nih.govnih.gov Following oral administration, it is absorbed and undergoes extensive first-pass metabolism, primarily in the liver and intestines. drugbank.comwikipedia.org This metabolic process does not involve the cytochrome P450 (CYP450) enzyme system but proceeds almost exclusively via glucuronidation. drugbank.comfda.gov The primary metabolites formed are raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide. drugbank.comfda.govnih.gov This extensive conversion results in a low absolute bioavailability of the parent drug, estimated at only 2%. drugbank.comwikipedia.org

The compound "this compound" is not a metabolite of Raloxifene. It is a synthetic, stable isotope-labeled version of the parent drug, Raloxifene. medchemexpress.comcaymanchem.com Its formal chemical name is (6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy-1,1,2,2-d4)phenyl)methanone. caymanchem.com The "d4" designation indicates that four hydrogen atoms on the ethoxy side chain have been replaced with deuterium. caymanchem.com

Its crucial role within the Raloxifene metabolic landscape is that of an internal standard for bioanalytical quantification. cphi-online.compragolab.skbertin-bioreagent.com In studies designed to measure the concentration of Raloxifene and its glucuronide metabolites in human plasma, a known amount of Raloxifene-d4 is added to the samples at the beginning of the analytical process. pragolab.sknih.gov Because it co-elutes with native Raloxifene but is differentiated by its mass, it allows for highly accurate and precise quantification by correcting for any analyte loss during sample preparation and analysis. pragolab.skthermofisher.com Therefore, this compound does not participate in the metabolic pathway itself but is an essential tool for accurately mapping it.

Overview of Research Paradigms Utilizing Deuterated Compounds in Biological Systems

The use of deuterated compounds in scientific research has established several key paradigms, moving from simple tracers to therapeutically active agents.

One major paradigm is the development of deuterated drugs to create improved clinical options, often called "next-generation" medicines. oriprobe.com The goal is to leverage the kinetic isotope effect to slow metabolism, leading to a more stable and predictable pharmacokinetic profile, which can mean less frequent dosing and improved patient compliance. oriprobe.com This field also explores how deuteration can redirect metabolic pathways away from producing harmful metabolites, thereby enhancing the safety profile of a drug. researchgate.netnih.gov

A second, and more traditional, paradigm is the use of deuterated molecules in mechanistic and analytical studies. acs.org In drug metabolism studies, they are used to pinpoint sites of metabolic attack and to understand enzymatic reaction mechanisms. nih.gov Their most widespread use, however, is as internal standards in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). pragolab.sknih.gov The near-perfect co-elution with the analyte and distinct mass-to-charge ratio make them ideal for correcting analytical variability, ensuring the reliability of pharmacokinetic and clinical data. thermofisher.com this compound is a prime example of a compound purpose-built for this analytical paradigm, enabling robust clinical and research investigations into Raloxifene. pragolab.sknih.gov

Data Tables

Table 1: Pharmacokinetic Properties of Raloxifene (Non-Deuterated)

This table summarizes key pharmacokinetic parameters for the parent compound, Raloxifene, in humans.

ParameterValueSource(s)
Absolute Bioavailability ~2% drugbank.comwikipedia.orgfda.gov
Absorption ~60% (extensive first-pass metabolism) drugbank.comwikipedia.org
Time to Peak (Tmax) 0.5 to 6 hours wikipedia.org
Plasma Protein Binding >95% nih.govwikipedia.org
Apparent Volume of Distribution 2348 L/kg wikipedia.orgfda.gov
Metabolism Glucuronidation (no CYP450 involvement) drugbank.comfda.gov
Elimination Half-Life ~27.7 - 32.5 hours drugbank.comwikipedia.org
Excretion Primarily Feces nih.govdrugbank.com

This data is for the non-deuterated parent drug Raloxifene.

Table 2: Example Bioanalytical Method Parameters for Raloxifene Quantification Using Raloxifene-d4

This table presents typical parameters from a validated LC-MS/MS method for quantifying Raloxifene and its metabolites in human plasma, illustrating the use of Raloxifene-d4 as an internal standard.

AnalyteInternal StandardLinear Concentration Range (ng/mL)Lower Limit of Quantification (LOQ) (ng/mL)Source(s)
Raloxifene (RAL) Raloxifene-d40.02 - 20.02 pragolab.skthermofisher.com
Raloxifene-4-glucuronide (R4G) Raloxifene-d43 - 3003 pragolab.skthermofisher.com
Raloxifene-6-glucuronide (R6G) Raloxifene-d40.6 - 600.6 pragolab.skthermofisher.com

This table demonstrates the analytical application of Raloxifene-d4, which is used to quantify all three listed analytes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H27NO4S

Molecular Weight

477.6 g/mol

IUPAC Name

[4-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone

InChI

InChI=1S/C28H27NO4S/c30-21-11-7-20(8-12-21)28-26(25-23(31)5-4-6-24(25)34-28)27(32)19-9-13-22(14-10-19)33-18-17-29-15-2-1-3-16-29/h4-14,30-31H,1-3,15-18H2/i17D2,18D2

InChI Key

NOAUIPGLJUIQCW-DBTGQBASSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=CC=CC(=C32)O)C4=CC=C(C=C4)O)N5CCCCC5

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=CC=CC(=C43)O)C5=CC=C(C=C5)O

Origin of Product

United States

Advanced Analytical Methodologies for 4 Hydroxy Raloxifene D4 Quantification and Detection

Development and Validation of Mass Spectrometry-Based Assays

Mass spectrometry coupled with chromatographic separation stands as the cornerstone for the bioanalysis of 4-Hydroxy Raloxifene-d4, offering unparalleled sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for the quantification of raloxifene (B1678788) and its metabolites, including the deuterated analogue this compound. The inherent advantages of LC-MS/MS, such as high sensitivity, specificity, and throughput, make it ideal for analyzing complex biological matrices.

In a typical LC-MS/MS method, a reversed-phase C18 or C8 column is used for chromatographic separation. The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid, run under gradient or isocratic conditions. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions are specific precursor-to-product ion pairs for the analyte and the internal standard, ensuring high selectivity. For instance, a method for raloxifene might use a transition that would be adapted for its hydroxylated and deuterated form.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is the predominant technique for non-volatile and thermally labile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable. The requirement for derivatization to increase volatility and thermal stability can introduce variability and complexity to the analytical method. scispace.com Therefore, published applications of GC-MS for the direct analysis of this compound are scarce, with LC-MS/MS being the method of choice.

Optimization of Chromatographic and Spectrometric Parameters for High Sensitivity

Achieving high sensitivity in the low nanogram or even picogram per milliliter range is crucial for pharmacokinetic studies. This is accomplished through meticulous optimization of both chromatographic and mass spectrometric parameters.

Chromatographic Optimization:

Column Selection: Choosing a column with appropriate particle size and chemistry (e.g., C18) to ensure good peak shape and resolution.

Mobile Phase Composition: Adjusting the organic solvent and buffer pH to optimize the retention and ionization of the analyte.

Flow Rate: Optimizing the flow rate to balance analysis time with separation efficiency.

Spectrometric Optimization:

Ionization Source: Electrospray ionization (ESI) is commonly used, and its parameters (e.g., spray voltage, gas flow, and temperature) are fine-tuned to maximize the generation of the desired precursor ions.

MRM Transitions: The selection of specific and intense precursor and product ions is critical for selectivity and sensitivity.

Collision Energy: Optimizing the collision energy for each MRM transition to ensure efficient fragmentation and a strong product ion signal.

Table 1: Exemplar LC-MS/MS Parameters for Analytes Structurally Similar to this compound

Parameter Setting
Chromatographic Column C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

This table presents typical starting parameters that would be optimized for a specific assay.

Role of this compound as an Internal Standard in Quantitative Bioanalysis

The use of a stable isotopically labeled (SIL) internal standard is considered the gold standard in quantitative bioanalysis by LC-MS/MS. scispace.com this compound, being a deuterated analogue of the 4-hydroxy metabolite of raloxifene, serves as an ideal internal standard.

The primary function of an internal standard is to correct for the variability that can occur during sample preparation and analysis. scispace.com Because this compound has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. scispace.com Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, accurate and precise quantification can be achieved, even in the presence of these variations. The use of a SIL internal standard like this compound significantly enhances the robustness and reliability of the bioanalytical method.

Preparation Techniques for Biological Matrices in Non-Clinical Studies

The extraction of this compound and the target analyte from complex biological matrices like plasma or serum is a critical step to remove interferences and concentrate the analytes. The two most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes from the aqueous biological sample into an immiscible organic solvent. The choice of solvent (e.g., ethyl acetate, methyl tert-butyl ether) is crucial and is based on the polarity and solubility of the analytes. LLE is a relatively simple and cost-effective method.

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to LLE. It utilizes a solid sorbent packed into a cartridge or well plate to retain the analytes from the sample. Interfering components are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent. The choice of sorbent chemistry (e.g., C18, mixed-mode cation exchange) depends on the properties of the analytes. SPE can be easily automated for high-throughput applications.

Methodological Validation Parameters for Analytical Reliability

To ensure that an analytical method is reliable and fit for its intended purpose, it must undergo a rigorous validation process as per guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration. It is typically expressed as a percentage of the nominal value and should be within ±15% (±20% at the lower limit of quantification).

Precision: The degree of agreement among multiple measurements of the same sample. It is expressed as the coefficient of variation (CV) and should not exceed 15% (20% at the LLOQ).

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a defined range. A correlation coefficient (r²) of ≥0.99 is generally required.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process. While not required to be 100%, it should be consistent and reproducible.

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement. This is assessed to ensure it does not compromise the accuracy of the results.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop storage, long-term storage).

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

Validation Parameter Acceptance Criterion
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (CV) ≤15% (≤20% at LLOQ)
Linearity (r²) ≥0.99
Matrix Effect (CV) ≤15%
Stability Analyte concentration within ±15% of initial concentration

These criteria are based on general regulatory guidelines and may vary depending on the specific application.

In Vitro Biochemical and Cellular Investigations Involving 4 Hydroxy Raloxifene D4

Receptor Binding Affinity Studies of Raloxifene (B1678788) Analogues

The interaction of raloxifene and its derivatives with estrogen receptors (ER) is fundamental to their mechanism of action. The introduction of hydroxyl groups and the specific nature of the side chain are critical determinants of binding affinity and functional outcome.

Raloxifene and its analogues, including hydroxylated forms, are classified as selective estrogen receptor modulators (SERMs). Their binding affinity for the estrogen receptor is comparable to that of estradiol (B170435) mdpi.com. The primary metabolites of raloxifene, which include glucuronidated conjugates of hydroxylated forms, also interact with the estrogen receptor. For instance, Raloxifene-4'-glucuronide, a major metabolite, binds to the estrogen receptor with a reported half-maximal inhibitory concentration (IC50) of 370 μM nih.govnih.gov.

Crystallographic studies of the ERα ligand-binding domain (LBD) complexed with raloxifene show that the compound occupies the same binding site as the endogenous estrogen, 17β-estradiol nih.gov. A critical interaction for raloxifene's antagonistic activity is the formation of a hydrogen bond between the tertiary amine on its piperidine (B6355638) side chain and the amino acid residue Asp-351 within the LBD drugbank.comresearchgate.net. This interaction displaces a region of the receptor known as helix H12, preventing the conformational changes required for agonist activity and leading to an antiestrogenic response nih.govresearchgate.net. The distance between the piperidine nitrogen of raloxifene and the charge on Asp-351 is crucial for this effect researchgate.net.

Compound/AnalogueReceptorBinding Affinity (IC₅₀)Reference
Raloxifene-4'-glucuronideEstrogen Receptor370 μM nih.gov, nih.gov
RaloxifeneEstrogen Receptor α (ERα)Similar to Estradiol mdpi.com

Structure-activity relationship (SAR) studies have underscored the importance of specific structural features of raloxifene derivatives for their biological activity. The hydroxyl groups on the benzothiophene (B83047) core are particularly significant. Studies have shown that the 6-hydroxy and, to a lesser degree, the 4'-hydroxy substituents are important for high-affinity estrogen receptor binding colab.ws.

The antiestrogenic side chain is another key determinant of activity. The tertiary amine within the piperidine ring is essential for the antagonist activity of raloxifene derivatives drugbank.com. Research involving a raloxifene derivative where the nitrogen on the piperidine ring was replaced with a carbon to form a cyclohexane (B81311) ring demonstrated a loss of the ability to form a hydrogen bond with Asp-351, resulting in a potent agonist compound researchgate.netresearchgate.net. This highlights that the neutralization of Asp-351 by the side chain is a key factor in producing the antiestrogenic effect of the raloxifene-ERα complex researchgate.net. Furthermore, 4D-QSAR (Quantitative Structure-Activity Relationship) models developed for a series of 2-arylbenzothiophene derivatives have been used to quantitatively predict the potency of compounds and support the design of new raloxifene analogues nih.gov.

Enzymatic Biotransformation Profiling in Isolated Systems

The metabolism of raloxifene is characterized by extensive conjugation reactions, primarily glucuronidation, which occur without significant involvement of the cytochrome P450 enzyme system.

In vitro studies using isolated enzyme systems have shown that raloxifene is extensively metabolized to form raloxifene-6-glucuronide and raloxifene-4'-glucuronide psu.eduajol.info. This biotransformation is catalyzed by a specific set of UDP-glucuronosyltransferase (UGT) enzymes ajol.inforesearchgate.net.

Investigations using homogenates from HEK293 cell lines overexpressing various UGTs have identified the primary enzymes involved. The hepatic UGTs 1A1 and 1A9, along with the extra-hepatic UGTs 1A8 and 1A10, are the main catalysts for raloxifene glucuronidation psu.edu. Specifically, UGT1A8 and UGT1A10 are considered the primary contributors to this process in human jejunum microsomes nih.govresearchgate.net. UGT1A10 is noted to form only the 4'-β-glucuronide, while UGT1A1 and UGT1A8 can form both the 6-β- and 4'-β-glucuronides researchgate.net. Kinetic studies with expressed UGT1A8 have determined the apparent Michaelis constant (Km) and maximum reaction velocity (Vmax) for the formation of the 4'-glucuronide metabolite nih.govresearchgate.net.

EnzymeMetabolite FormedApparent Km (μM)Vmax (nmol/min/mg)Intrinsic Clearance (μl/min/mg)SystemReference
UGT1A8Raloxifene-4'-glucuronide592.0-Expressed Enzyme nih.gov, researchgate.net
UGT1A8Raloxifene-6-glucuronide7.90.61-Expressed Enzyme researchgate.net
MicrosomesRaloxifene-4'-glucuronide--95Intestinal nih.gov, researchgate.net
MicrosomesRaloxifene-6-glucuronide--17Intestinal researchgate.net

The biotransformation of raloxifene is notable for its independence from the cytochrome P450 (CYP) enzyme system mdpi.compsu.edu. It undergoes extensive first-pass metabolism primarily through the glucuronidation pathways described above, with less than 1% of the parent compound found in human plasma mdpi.com. This indicates that non-CYP mediated metabolism, specifically conjugation by UGT enzymes, is the principal route of clearance for raloxifene mdpi.com. While some studies have suggested potential bioactivation of raloxifene to electrophilic quinoids by CYP3A4, the primary metabolic fate remains glucuronide conjugation nih.gov.

Cellular Uptake and Subcellular Distribution in Model Cell Lines

Studies utilizing model cell lines have provided insights into the mechanisms governing the entry of raloxifene into cells and the subsequent efflux of its metabolites. The human intestinal Caco-2 cell line has been a valuable model for these investigations.

The transport of raloxifene across Caco-2 cell monolayers is influenced by efflux transporters. The absorptive permeability of raloxifene is lower than its secretory permeability, a process mediated in part by P-glycoprotein nih.govpsu.edu. Once inside the cell, raloxifene is metabolized into its glucuronidated and sulfated conjugates psu.edu. These hydrophilic metabolites are then actively transported out of the cell. The efflux of raloxifene glucuronides is mediated by Multidrug Resistance-Associated Proteins (MRP) and Organic Anion Transporters (OAT) mdpi.comnih.gov. Inhibition of these transporters can lead to an increase in the intracellular concentration and transport of the parent raloxifene compound nih.govpsu.edu.

In breast cancer cell lines such as MCF-7, studies demonstrate that raloxifene is effectively taken up by the cells researchgate.nettandfonline.com. Formulations like nanostructured lipid carriers or complexes with cyclodextrins have been shown to enhance cellular uptake, which appears to occur via endocytosis and can be time- and concentration-dependent nih.govresearchgate.netcolab.wsmolbiolcell.org. For instance, fluorescence-labeled raloxifene complexes showed rapid internalization and sustained intracellular retention in MCF-7 cells nih.gov. One study in PC3 prostate cancer cells quantified the intracellular accumulation of raloxifene, showing a steady-state level for the free drug over 48 hours, while a micellar formulation led to a time-dependent increase in intracellular concentration researchgate.net.

Regarding subcellular distribution, raloxifene's action as a SERM implies its localization to the nucleus to interact with estrogen receptors researchgate.net. Studies in JJN-3 myeloma cells have used immunofluorescence to track the subcellular distribution of proteins like p65 in response to raloxifene, confirming its effects within the nuclear compartment.

Cell LineCompound/FormulationObservationTime PointsReference
PC3Free RaloxifeneMaintained steady-state intracellular level6 - 48 hours researchgate.net
PC3SMA-Raloxifene (Micelle)Time-dependent intracellular accumulation6 - 48 hours researchgate.net
PC3Free Raloxifene34% of initial drug remained after washout6 hours researchgate.net
PC3SMA-Raloxifene (Micelle)39% of initial drug remained after washout6 hours researchgate.net
MCF-7Fluorescence-labeled RaloxifeneConcentration- and time-dependent uptakeup to 24 hours nih.gov

Modulation of Cellular Pathways and Signaling Cascades in Experimental Systems

4-Hydroxy Raloxifene, like its parent compound Raloxifene, exerts its effects by interacting with various cellular pathways, primarily the estrogen receptor (ER) signaling pathway. nih.gov Its engagement with ERα and ERβ isoforms can lead to either agonist or antagonist effects, depending on the specific tissue and the cellular context. nih.govwikipedia.org This differential activity is central to its classification as a SERM.

Estrogen Receptor Pathway and Coactivator Interaction:

In vitro studies have demonstrated that Raloxifene and its metabolites can modulate the ER signaling pathway by influencing the stability and function of steroid receptor coactivators (SRCs). For instance, in HeLa cell lines, Raloxifene has been shown to increase the steady-state levels of SRC-1 and SRC-3 proteins in an ERα-dependent manner. nih.govnih.gov This elevation of coactivator levels can, in turn, enhance the transcriptional activity of other nuclear receptors, suggesting a broader biological impact beyond direct ER modulation. nih.govresearchgate.net The binding of 4-Hydroxy Raloxifene to the estrogen receptor is a critical initiating event, with studies on the parent compound showing a strong affinity for both ERα and ERβ. wikipedia.orgresearchgate.net

Modulation of Downstream Signaling Cascades:

The interaction of 4-Hydroxy Raloxifene with the estrogen receptor initiates a cascade of downstream signaling events. Research on Raloxifene has highlighted its ability to influence pathways beyond the classical genomic effects of estrogen.

TGF-β Pathway: In certain cellular contexts, Raloxifene has been shown to upregulate the Transforming Growth Factor-β (TGF-β) pathway. researchgate.net This signaling pathway is crucial in regulating cell growth, proliferation, differentiation, and apoptosis.

IL-6/STAT3 Signaling: Raloxifene has been identified as an inhibitor of the Interleukin-6 (IL-6) induced activation of the Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov In liver cancer cell lines, Raloxifene inhibited the phosphorylation of STAT3, leading to a decrease in the expression of downstream anti-apoptotic proteins like Bcl-2 and survivin. nih.gov This inhibitory action on the IL-6/GP130/STAT3 signaling axis resulted in reduced cell viability, migration, and colony formation. nih.gov

G-protein Coupled Estrogen Receptor (GPER) Pathway: Raloxifene can also act as an agonist of GPER, a membrane-associated estrogen receptor. wikipedia.orgresearchgate.net This interaction can trigger rapid, non-genomic signaling events, including the activation of the extracellular-signal-regulated kinase (ERK) 1 and 2 pathway. researchgate.net

Interactive Data Table: In Vitro Effects of Raloxifene and its Metabolites on Cellular Pathways

Cell LineCompoundPathway ModulatedObserved EffectReference
HeLaRaloxifeneEstrogen Receptor (ERα) / SRC-1 & SRC-3Increased steady-state levels of SRC-1 and SRC-3 proteins. nih.govnih.gov
HeLa4-HydroxytamoxifenEstrogen Receptor (ER) / Programmed Cell DeathInduction of programmed cell death (ER-dependent at low concentrations, ER-independent at high concentrations). researchgate.net
MCF-7 (Breast Cancer)RaloxifeneTGF-β PathwayUpregulation of the pathway, leading to reduced cell proliferation when combined with a PI3K/Akt pathway inhibitor. researchgate.net
Hep-G2, 7721, Huh-7 (Liver Cancer)RaloxifeneIL-6/GP130/STAT3 SignalingInhibition of IL-6-stimulated STAT3 phosphorylation, leading to reduced cell viability, migration, and colony formation. nih.gov
SH-SY5Y (Neuroblastoma)RaloxifeneGPER / ERK1/2 PathwayActivation of GPER, leading to increased phosphorylation of ERK1/2. researchgate.net
Cardiac Myocytes (Rat)4-Hydroxytamoxifen, RaloxifeneCalcium Handling4-Hydroxytamoxifen decreased Ca2+ transient amplitude, while Raloxifene increased it. plos.org

Preclinical Pharmacokinetic and Metabolic Profiling in Animal Models Non Human in Vivo

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodent Models

ADME studies are fundamental in characterizing the journey of a drug and its metabolites through the body. Rodent models are frequently employed in these initial in vivo assessments.

Identification and Quantification of Metabolites in Animal Tissues and Biofluids

In preclinical studies with rodent models, the metabolism of raloxifene (B1678788), the parent compound of 4-hydroxy raloxifene, is extensively investigated. The primary metabolic pathways involve glucuronidation. In rats, the major metabolites identified are raloxifene-6-β-D-glucuronide and raloxifene-4′-β-D-glucuronide. mdpi.com The formation of these glucuronide conjugates is a significant route of metabolism and occurs extensively in the gastrointestinal tract and liver. nih.gov Studies have shown that after oral administration to rats, raloxifene undergoes significant first-pass metabolism, leading to the formation of these glucuronide metabolites. mdpi.comnih.gov

The use of deuterated standards, such as 4-Hydroxy Raloxifene-d4, is intended for use as an internal standard for the quantification of raloxifene and its metabolites by GC- or LC-MS. caymanchem.com This isotopic labeling provides a distinct mass signature, allowing for precise differentiation from the endogenous, non-labeled compounds and improving the accuracy of pharmacokinetic measurements.

Table 1: Major Raloxifene Metabolites Identified in Rodent Models

Metabolite Name Site of Glucuronidation
Raloxifene-6-β-D-glucuronide 6-hydroxy position
Raloxifene-4′-β-D-glucuronide 4'-hydroxy position

This table is based on data reported for the parent compound, Raloxifene.

Tissue Distribution Profiles in Non-Clinical Species

Understanding how a drug and its metabolites distribute into various tissues is critical for assessing potential efficacy and identifying potential sites of accumulation. Following administration in animal models, raloxifene is widely distributed in the tissues. drugbank.com

Studies in rats have demonstrated the distribution of raloxifene and its metabolites to various organs. For instance, after administration, drug accumulation can be measured in major organs and tumor tissue in breast cancer-bearing mice to evaluate targeted drug delivery systems. nih.gov The volume of distribution of raloxifene has been determined in postmenopausal women, which provides an indication of its extensive tissue distribution. drugbank.com While specific tissue distribution data for this compound is not detailed in the provided search results, the general distribution patterns of the parent compound, raloxifene, in preclinical species offer valuable insights. The high protein binding of raloxifene and its glucuronide metabolites, at about 95%, also influences its distribution. drugbank.com

Application of Deuterated Analogues in Metabolic Tracing Studies

Deuterated analogues of drugs, such as this compound, serve as invaluable tools in metabolic tracing studies. The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, creates a molecule that is chemically identical to the parent compound but has a higher mass. This mass difference is readily detectable by mass spectrometry, allowing researchers to track the metabolic fate of the drug with high specificity and sensitivity.

The primary application of deuterated compounds like this compound is as an internal standard in pharmacokinetic and metabolic studies using mass spectrometry. caymanchem.com This helps to minimize interference from endogenous compounds and improves the precision of analytical measurements. For example, deuterated standards have been used in the quantification of raloxifene and its metabolites in various biological matrices. nih.gov

Furthermore, deuterium labeling can be used to investigate specific metabolic pathways. By strategically placing deuterium atoms on different parts of the molecule, researchers can gain insights into which sites are most susceptible to metabolic modification. Hydrogen-deuterium exchange experiments, coupled with mass spectrometry, can also be employed to study protein structure changes and ligand interactions, which can be relevant for understanding the interaction of drugs with metabolic enzymes. pnas.orgtandfonline.com

Influence of Formulation and Delivery Systems on Preclinical Pharmacokinetics

The formulation and delivery system of a drug can significantly impact its preclinical pharmacokinetic profile, particularly its absorption and bioavailability. Raloxifene, the parent compound, has low aqueous solubility and extensive first-pass metabolism, resulting in low oral bioavailability. mdpi.comnih.gov Consequently, various formulation strategies have been investigated in preclinical models to enhance its oral absorption.

Studies in rats have shown that formulating raloxifene with solubility enhancers, such as hydroxybutenyl-beta-cyclodextrin (HBenBCD), can significantly increase its oral bioavailability. nih.gov Compared to a standard formulation with microcrystalline cellulose (B213188), the HBenBCD formulation resulted in a higher maximum plasma concentration (Cmax) and area under the curve (AUC) for both raloxifene and its glucuronide metabolites. nih.gov

Other advanced delivery systems, including self-microemulsifying drug delivery systems (SMEDDS), solid lipid nanoparticles (SLNs), and chitosan (B1678972) nanoparticles, have also been evaluated in rodent models to improve the oral bioavailability of raloxifene. mdpi.comresearchgate.nettandfonline.com These formulations aim to increase the solubility and absorption of the drug, thereby enhancing its systemic exposure. For example, a SMEDDS formulation of raloxifene exhibited higher plasma drug concentrations in rats compared to a simple dispersion. mdpi.com Similarly, raloxifene-loaded SLNs showed a significant enhancement in the rate and extent of bioavailability in Wistar rats. researchgate.net

Transdermal delivery has also been explored as an alternative route to bypass the extensive first-pass metabolism of raloxifene. nih.gov A transdermal formulation containing raloxifene nanoparticles demonstrated improved bioavailability in rats compared to oral administration. nih.gov

Table 2: Impact of Formulation on Raloxifene Oral Bioavailability in Rats

Formulation Key Finding Reference
Raloxifene with HBenBCD Significantly increased oral bioavailability compared to microcrystalline cellulose formulation. nih.gov
Raloxifene SMEDDS Exhibited higher plasma drug concentration than a simple dispersion. mdpi.com
Raloxifene-loaded SLNs Showed a significant enhancement in the rate and extent of bioavailability. researchgate.net
Raloxifene-loaded Chitosan Nanoparticles Intranasal administration remarkably increased plasma concentration compared to oral formulation. tandfonline.com

This table summarizes findings related to the parent compound, Raloxifene.

Mechanistic Insights from Non Clinical in Vivo Studies Utilizing Raloxifene Analogues

Investigations in Ovariectomized Rodent Models for Biological Pathway Elucidation

Ovariectomized (OVX) rodent models are fundamental in endocrinology research, simulating the postmenopausal state of estrogen deficiency. These models are instrumental in elucidating the biological pathways through which SERMs like Raloxifene (B1678788) exert their effects. nih.govnih.gov In such studies, Raloxifene has been shown to prevent bone loss and reduce serum cholesterol without stimulating uterine tissue, demonstrating its tissue-selective estrogenic and anti-estrogenic properties. nih.govahajournals.orgcaymanchem.com

Comparative Biological Activity and Isotope Effects of Deuterated versus Non-Deuterated Analogues

The substitution of hydrogen with its stable isotope deuterium (B1214612) can alter the physicochemical properties of a molecule, primarily due to the greater mass of deuterium and the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can lead to a kinetic isotope effect, where the rate of a chemical reaction, particularly one involving the cleavage of a C-H bond, is slowed.

In the context of drug metabolism, deuteration at a site of metabolic attack can decrease the rate of metabolism, potentially altering the pharmacokinetic profile of the drug. medchemexpress.com While 4-Hydroxy Raloxifene-d4 is primarily utilized as an internal standard for analytical purposes, the principles of isotope effects are relevant. caymanchem.com The biological activity of 4-Hydroxy Raloxifene itself is significant, as the hydroxylated metabolites of Raloxifene are known to bind to estrogen receptors. nih.gov

The deuteration in this compound is not intended to alter its intrinsic biological activity for therapeutic use but to provide a distinct mass signature for analytical differentiation from the endogenous or administered non-deuterated compound. Any direct comparison of the biological activity of this compound versus its non-deuterated counterpart in vivo would need to account for the kinetic isotope effect on its further metabolism. For instance, if 4-Hydroxy Raloxifene were subject to further oxidative metabolism, the deuterated analogue might exhibit a slightly longer half-life. However, the primary metabolic pathway for Raloxifene and its hydroxylated metabolites is glucuronidation. nih.gov

PropertyNon-Deuterated Analogue (4-Hydroxy Raloxifene)Deuterated Analogue (this compound)Implication of Deuteration
Primary Use in Research Analyte to be measured in biological samples.Internal standard for mass spectrometry. caymanchem.comEnables accurate quantification of the non-deuterated analyte.
Chemical Structure Contains protium (B1232500) (¹H) at all hydrogen positions.Contains deuterium (²H) at specific positions.Increased molecular weight, distinct mass spectrometric signal.
Receptor Binding Affinity Binds to estrogen receptors. nih.govExpected to have virtually identical binding affinity as the non-deuterated form. Deuterium substitution does not typically alter receptor binding kinetics.
Metabolic Stability Subject to metabolic processes, primarily glucuronidation. nih.govMay exhibit a kinetic isotope effect if further metabolism involves C-D bond cleavage.Potentially slower rate of metabolism at the site of deuteration.

Receptor Modulation and Downstream Biological Responses in Animal Systems

Raloxifene and its active metabolites, including 4-Hydroxy Raloxifene, exert their biological effects by binding to estrogen receptors (ERα and ERβ). drugbank.comwikipedia.org This binding is tissue-specific, leading to either estrogen agonist or antagonist effects. In bone tissue, Raloxifene acts as an agonist, which is believed to be the mechanism behind its anti-osteoporotic effects. drugbank.comnih.gov Conversely, in breast and uterine tissues, it generally acts as an antagonist, which accounts for its use in reducing breast cancer risk without stimulating the endometrium. ahajournals.orgdovepress.com

Upon binding to the estrogen receptor, the Raloxifene-ER complex can modulate the transcription of target genes. For example, in some cell types, the complex recruits co-repressor proteins to the promoters of estrogen-responsive genes, thereby inhibiting transcription. In other cellular contexts, it may recruit co-activator proteins, leading to gene activation. Studies in animal models have shown that Raloxifene treatment in OVX rats leads to downstream biological responses such as decreased bone resorption, a reduction in serum cholesterol, and changes in the expression of specific proteins like the progesterone (B1679170) receptor in the uterus. nih.govahajournals.org

The role of this compound in these investigations is to facilitate the precise study of the pharmacokinetics and metabolism of 4-Hydroxy Raloxifene. By enabling accurate measurement of this active metabolite in various tissues and at different time points, researchers can build more accurate pharmacokinetic-pharmacodynamic (PK/PD) models. These models are essential for understanding how the concentration of the active metabolite at the target tissue correlates with the observed receptor modulation and the ultimate downstream biological responses in animal systems.

Future Directions and Emerging Research Avenues

Development of Novel Analytical Applications Beyond Standard Quantification

The primary application of deuterated compounds like 4-Hydroxy Raloxifene-d4 is as internal standards in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of the analyte in complex biological matrices like plasma. nih.govthermofisher.comthermofisher.com While this is a critical function, future research is poised to expand its utility.

Emerging applications could involve its use in high-resolution mass spectrometry and imaging techniques. As a stable isotope-labeled tracer, this compound could be instrumental in quantitative metabolomics studies to trace the specific flux through various metabolic pathways. Furthermore, its application could extend to matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging, allowing researchers to visualize the distribution of this specific metabolite within tissue sections, providing spatial information on its localization in target and non-target organs. This would offer a significant leap beyond simple concentration measurements in plasma, providing insights into tissue-specific accumulation and mechanism of action.

Elucidation of Undiscovered Metabolic Pathways or Novel Metabolites

The metabolism of Raloxifene (B1678788) is complex, involving not only extensive first-pass glucuronidation to form metabolites like Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide but also oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4. thermofisher.comnih.gov The introduction of deuterium (B1214612) into the 4-Hydroxy Raloxifene molecule can induce a phenomenon known as "metabolic switching". bioscientia.denih.gov

The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic reactions that involve breaking this bond (a kinetic isotope effect). bioscientia.de This slowing of a primary metabolic route can cause the metabolic machinery of the cell to utilize alternative, minor pathways that might otherwise be insignificant. By using this compound in metabolic studies, researchers may be able to identify and characterize these previously undiscovered or low-abundance metabolites. The distinct mass signature of the deuterated compound would aid in tracking these novel metabolic products through complex biological samples, providing a clearer picture of the complete biotransformation of Raloxifene.

Known Major Metabolites of Raloxifene Metabolic Pathway
Raloxifene-4'-glucuronide (R4G)Glucuronidation
Raloxifene-6-glucuronide (R6G)Glucuronidation
Hydroxyraloxifene metabolites (e.g., 7-OHRA, 3'-OHRA)Cytochrome P450 (CYP3A4) Oxidation
Reactive o-quinones and di-quinone methideCytochrome P450 (CYP3A4) Oxidation

This table outlines the primary metabolic pathways and resulting products from the biotransformation of Raloxifene.

Advanced In Vitro and Ex Vivo Model Development for Comprehensive Mechanistic Studies

Research on Raloxifene and its metabolites has utilized various in vitro models, including human breast cancer cell lines (MCF-7), rat osteoclasts, and liver microsomes, to investigate its mechanisms of action and metabolism. nih.govclinpgx.org The next frontier in this research involves the use of more physiologically relevant models such as 3D organoids and "organ-on-a-chip" microfluidic devices.

In these advanced models, this compound can serve as a powerful tool. Its role as a stable, non-radioactive tracer allows for precise, quantitative analysis of the metabolite's behavior in a controlled environment that mimics human tissue architecture and function. Researchers can use it to study cell-specific uptake, transport kinetics between different cell types within an organoid, and the rate of biotransformation in a localized environment. This level of detail is crucial for building comprehensive mechanistic models of Raloxifene's action, particularly its tissue-selective effects, without the systemic complexities of in vivo studies.

Exploration of Isotope Effects on Biological Activity and Pharmacokinetics in Preclinical Models

The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic profile of a drug, a concept known as the kinetic isotope effect (KIE). bioscientia.de This effect is most pronounced in metabolic pathways where C-H bond cleavage is the rate-limiting step, a common reaction in drug metabolism catalyzed by CYP enzymes. nih.gov Deuteration can lead to a decreased rate of metabolism, which may result in a longer plasma half-life, increased drug exposure (AUC), and potentially altered efficacy or toxicity profiles. researchgate.net

The effects of deuteration are not always predictable and must be investigated empirically for each compound. bioscientia.de Future preclinical studies should directly compare the pharmacokinetics and biological activity of this compound with its non-deuterated counterpart. Such studies would aim to quantify the KIE on its clearance and determine if this modification alters its interaction with estrogen receptors or other cellular targets. This exploration could lead to the development of "deuterated drugs" with potentially improved therapeutic profiles, such as reduced metabolic clearance or the avoidance of toxic metabolite formation. researchgate.net

Pharmacokinetic Parameter Potential Impact of Deuteration (Kinetic Isotope Effect) Rationale
Metabolic Clearance (CL) DecreaseSlower rate of C-D bond cleavage by metabolic enzymes (e.g., CYPs) compared to C-H bond cleavage.
Area Under the Curve (AUC) IncreaseReduced clearance leads to greater overall drug exposure over time.
Half-life (t½) IncreaseSlower elimination from the body results in a longer duration of action.
Metabolite Profile Altered ("Metabolic Switching")Blockage of a primary metabolic site may shunt the compound to alternative metabolic pathways.

This conceptual table illustrates the potential consequences of the kinetic isotope effect on the pharmacokinetic profile of this compound when compared to its non-deuterated analog.

Q & A

Q. What strategies ensure rigorous experimental design in studies involving this compound?

  • Methodological Answer : Follow the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
  • Population : CYP3A4 supersomes.
  • Intervention : Incubation with this compound.
  • Comparison : Non-deuterated raloxifene.
  • Outcome : Adduct quantity measured via LC-MS.
    Include controls (e.g., vehicle-treated enzymes) and validate findings across multiple batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.